molecular formula C17H16ClN5O2 B2644077 3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-57-6

3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2644077
CAS No.: 887461-57-6
M. Wt: 357.8
InChI Key: SOQLWDKEKBPMLG-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a fused imidazo-purine-dione core. This structural class is of significant interest in medicinal chemistry and drug discovery. Compounds within this family have been investigated as modulators of the TGF-β signaling pathway, which is a critical target in fibrotic diseases, cancer metastasis, and inflammatory disorders . The specific structural features of this compound—including the 3-chlorobenzyl group and the trimethyl modifications on the core structure—are known to influence key properties such as metabolic stability and solubility, making it a valuable chemical tool for probing biological mechanisms . Researchers can utilize this high-quality compound for in vitro studies to further explore these and other potential therapeutic applications. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-5-4-6-12(18)7-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQLWDKEKBPMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions

    Formation of the Imidazopurine Core: The initial step involves the cyclization of appropriate precursors to form the imidazopurine ring system. This can be achieved through condensation reactions involving guanine derivatives and suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction. This step typically involves the reaction of the imidazopurine intermediate with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

    Methylation: The final step involves the methylation of the imidazopurine core at specific positions. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized imidazopurine derivatives.

    Reduction: Reduced imidazopurine derivatives.

    Substitution: Substituted imidazopurine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit promising anticancer properties. Research has shown that compounds similar to 3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can selectively target cancer cells while sparing normal cells. For instance:

  • A compound with a similar structure demonstrated selective cytotoxicity against human colon carcinoma cells in vitro, suggesting that modifications at the benzyl position could enhance antitumor activity .
  • The mechanism of action may involve the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Neuropharmacological Research

The imidazo[2,1-f]purine scaffold has been explored for its potential antidepressant effects. Compounds in this class have shown behavior similar to established antidepressants in preliminary pharmacological evaluations:

  • A study indicated that certain derivatives exhibited significant activity in models of depression and anxiety . This suggests that this compound may also have potential as a mood stabilizer or anxiolytic agent.

Comparative Analysis of Related Compounds

To better understand the significance of this compound within its class, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
8-(3-(N4-2'-metoxyphenyl)-piperazin-N1-yl-propyl)-1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dioneImidazo[2,1-f]purine core with piperazine substitutionDemonstrated antidepressant-like effects
9-(4-chlorophenyl)adeninePurine base with a chlorinated phenyl groupSimpler structure but shares similar targets in cancer therapy

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Antitumor Efficacy

A derivative was tested against various human cancer cell lines. Results showed that it inhibited cell growth significantly at low micromolar concentrations with minimal toxicity to normal cells . This indicates a selective mechanism that warrants further exploration.

Case Study 2: Neuropharmacological Effects

In a behavioral model for depression in rodents, administration of a related compound resulted in reduced immobility time in forced swim tests—an indicator of antidepressant activity . This suggests that further research into the neuropharmacological properties of this compound is justified.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, where the compound can exert its effects by binding to active sites or modulating biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations
Compound Name / ID Substituents Key Structural Differences Reference
Target Compound 3-(3-chlorobenzyl), 1,7,8-trimethyl Unique chlorobenzyl and methyl positions
Compound 3i () 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl), 1,3,7-trimethyl Fluorophenylpiperazinyl chain
AZ-853 () 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl), 1,3-dimethyl Shorter alkyl chain; fluorophenyl group
AZ-861 () 8-(4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl), 1,3-dimethyl Trifluoromethyl group enhances lipophilicity
Compound 5 () 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolinyl)butyl), 1,3-dimethyl Isoquinoline moiety for PDE4B/PDE10A inhibition
Compound 88 () 3-(cyclopropylmethyl), 1-(4-methylbenzyl) Pyrido[2,1-f]purine-dione scaffold

Key Observations :

  • Substituent Position : The target compound’s 1,7,8-trimethyl configuration is rare; most analogues (e.g., AZ-853, Compound 3i) feature 1,3-dimethyl groups .
  • Chlorobenzyl vs. Fluorinated Groups : The 3-chlorobenzyl group may confer distinct electronic and steric effects compared to fluorophenyl or trifluoromethyl groups in serotonin receptor ligands .

Pharmacological Activity

Table 2: Functional Comparison of Selected Analogues
Compound Target Receptors/Enzymes Key Activity (Ki or IC₅₀) Therapeutic Application
Target Not explicitly reported Insufficient data Potential CNS modulation
3i 5-HT₁A (Ki = 5.6 nM) Antidepressant (FST, 2.5 mg/kg) Depression, anxiety
AZ-853 5-HT₁A (Ki = 0.6 nM) Partial agonist; brain-penetrant Depression with fewer side effects
AZ-861 5-HT₁A (Ki = 0.2 nM) Stronger agonist; lipid metabolism Depression, but weight-neutral
Compound 5 5-HT₁A, PDE4B (IC₅₀ = 12 nM) Dual receptor/enzyme inhibition Depression, cognitive disorders

Key Findings :

  • Serotonin Receptor Affinity: Fluorinated arylpiperazinyl derivatives (e.g., AZ-853, 3i) exhibit nanomolar affinity for 5-HT₁A receptors, correlating with antidepressant efficacy in forced swim tests (FST) .
  • Enzyme Inhibition : Compounds like 5 () dual-target 5-HT₁A and PDE4B, offering synergistic effects but increased off-target risks .
  • Target Compound : While structural data exist, direct pharmacological profiles are unreported. Its 3-chlorobenzyl group may modulate receptor selectivity compared to fluorinated analogues.

Structure-Activity Relationship (SAR) Insights

  • Alkyl Chain Length : Longer chains (e.g., pentyl in 3i) enhance 5-HT₁A affinity, but reduce metabolic stability .
  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents (AZ-861) improve receptor binding and lipophilicity .
  • Chlorobenzyl Substitution : The 3-chloro position may reduce off-target effects compared to 2-chloro analogues (e.g., TGF-β inhibitors in ) .

Biological Activity

3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its molecular formula is C17H16ClN5O2C_{17}H_{16}ClN_5O_2 with a molecular weight of 357.8 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The structure of the compound includes a chlorobenzyl moiety and multiple methyl groups attached to the imidazopurine core. This unique structure may contribute to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₇H₁₆ClN₅O₂
Molecular Weight357.8 g/mol
CAS Number887461-57-6

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant and anxiolytic properties. A study published in PubMed evaluated various derivatives for their affinity to serotonin receptors (5-HT_1A and 5-HT_7) and phosphodiesterase (PDE) inhibition. The findings suggested that certain derivatives displayed promising antidepressant effects in animal models, specifically in the forced swim test (FST) in mice .

The proposed mechanism of action for this compound involves modulation of serotonin receptor activity. By binding to these receptors, the compound may influence neurotransmitter levels associated with mood regulation. Additionally, its role as a phosphodiesterase inhibitor suggests it may enhance cyclic nucleotide signaling pathways critical for neuronal function and mood stabilization.

Case Studies

Several studies have focused on the pharmacological evaluation of related compounds:

  • Study on Serotonin Receptor Affinity : A series of piperazinyl derivatives were synthesized and tested for their interaction with serotonin receptors. Results indicated that these compounds showed varying degrees of receptor affinity and potential as antidepressants .
  • In Vivo Pharmacological Studies : Selected compounds from the imidazo[2,1-f]purine series demonstrated significant anxiolytic effects in animal models when compared to traditional anxiolytics like diazepam. This highlights their potential therapeutic application in treating anxiety disorders .

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